molecular formula C17H22N4O2 B4063788 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane

Cat. No.: B4063788
M. Wt: 314.4 g/mol
InChI Key: YXTIUSWPJDGSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane is a complex organic compound that features a pyrazole ring substituted with dimethyl and nitrophenyl groups, connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with Pd/C, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding oxides.

    Reduction: Amine derivatives.

    Substitution: Functionalized derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways . The nitrophenyl group can participate in electron transfer reactions, affecting redox processes within cells .

Comparison with Similar Compounds

Uniqueness: 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane is unique due to the combination of the pyrazole, nitrophenyl, and azepane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-11-14(2)20(18-13)17-12-15(7-8-16(17)21(22)23)19-9-5-3-4-6-10-19/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTIUSWPJDGSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCCCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane
Reactant of Route 3
Reactant of Route 3
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane
Reactant of Route 4
Reactant of Route 4
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane
Reactant of Route 5
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane
Reactant of Route 6
Reactant of Route 6
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.